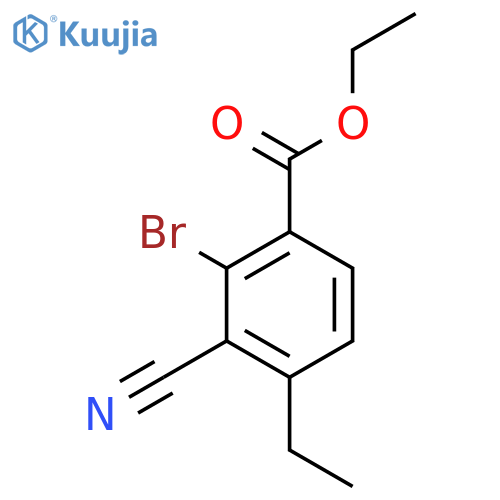Cas no 1805522-62-6 (Ethyl 2-bromo-3-cyano-4-ethylbenzoate)

1805522-62-6 structure
商品名:Ethyl 2-bromo-3-cyano-4-ethylbenzoate
CAS番号:1805522-62-6
MF:C12H12BrNO2
メガワット:282.133182525635
CID:4948559
Ethyl 2-bromo-3-cyano-4-ethylbenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-3-cyano-4-ethylbenzoate
-
- インチ: 1S/C12H12BrNO2/c1-3-8-5-6-9(12(15)16-4-2)11(13)10(8)7-14/h5-6H,3-4H2,1-2H3
- InChIKey: WBGFDHDEHFARRP-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)OCC)C=CC(=C1C#N)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3.3
Ethyl 2-bromo-3-cyano-4-ethylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016786-1g |
Ethyl 2-bromo-3-cyano-4-ethylbenzoate |
1805522-62-6 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 2-bromo-3-cyano-4-ethylbenzoate 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
1805522-62-6 (Ethyl 2-bromo-3-cyano-4-ethylbenzoate) 関連製品
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 249916-07-2(Borreriagenin)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
